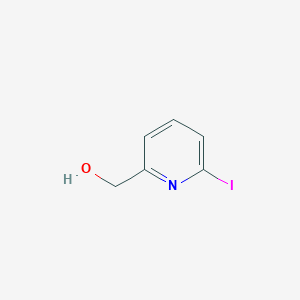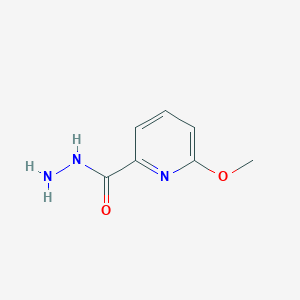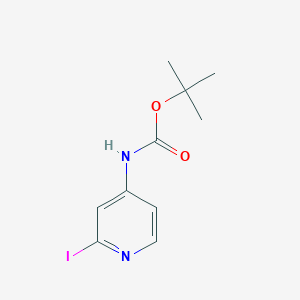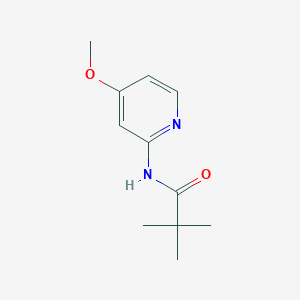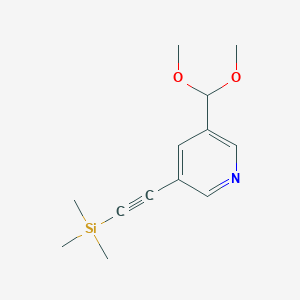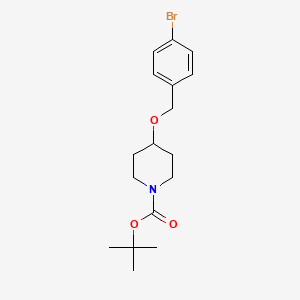
tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H24BrNO3 and a molecular weight of 370.29 g/mol . It is a piperidine derivative, where the piperidine ring is substituted with a tert-butyl carbamate group and a 4-(4-bromobenzyloxy) group. This compound is often used in organic synthesis and medicinal chemistry as an intermediate for the preparation of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the piperidine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 4-(4-bromobenzyloxy) group: This step involves the reaction of the piperidine derivative with 4-bromobenzyl alcohol in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include carboxylic acids, ketones, and aldehydes.
Reduction Reactions: Products include dehalogenated compounds and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Used in the study of biological pathways and enzyme mechanisms.
- Employed in the development of biochemical assays and diagnostic tools.
Medicine:
- Used in the synthesis of pharmacologically active compounds, including potential drug candidates.
- Employed in the study of drug-receptor interactions and pharmacokinetics.
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the development of new industrial processes and technologies .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is primarily related to its ability to undergo various chemical reactions, which allows it to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the final product being synthesized .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: Similar structure but with a bromomethyl group instead of a 4-(4-bromobenzyloxy) group.
tert-Butyl 4-(4-Bromophenyl)piperidine-1-carboxylate: Similar structure but with a 4-bromophenyl group instead of a 4-(4-bromobenzyloxy) group.
tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a piperidine ring.
Uniqueness: tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is unique due to the presence of the 4-(4-bromobenzyloxy) group, which provides specific reactivity and allows for the synthesis of a distinct set of derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active compounds .
Eigenschaften
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSFDBSIEHXEQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640461 |
Source


|
| Record name | tert-Butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-10-7 |
Source


|
| Record name | tert-Butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

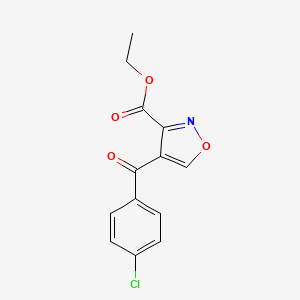
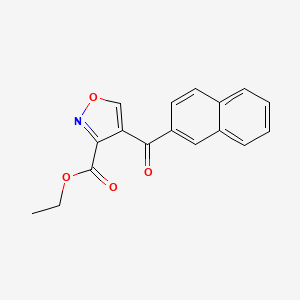
![3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid](/img/structure/B1324975.png)

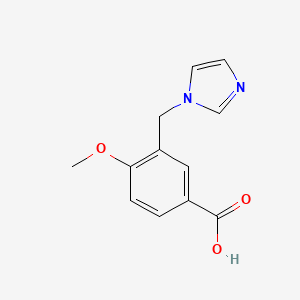
![N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide](/img/structure/B1324984.png)
